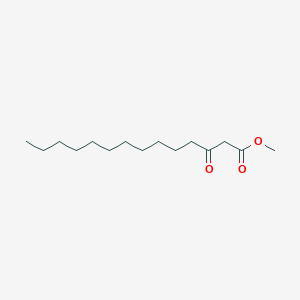

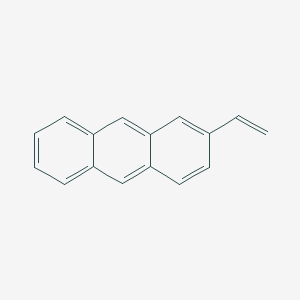

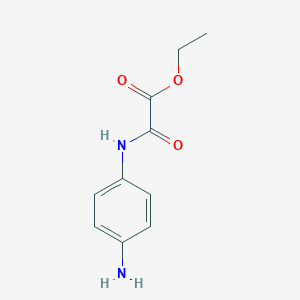

![molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol CAS No. 52630-80-5](/img/structure/B14892.png)

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

Overview

Description

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol, hereafter referred to as DBO, is a bicyclic diol containing two oxygen atoms and three ring structures. DBO is a versatile and important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, flavors, fragrances, and other industrial chemicals. It is known for its low toxicity and high stability, making it an ideal choice for laboratory experiments and industrial applications.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Preparation of Bicyclo[3.2.1]octane Systems

The compound is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems . This involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Detection of Beta-Lactamases

The compound is used as a diagnostic reagent for the detection of classes A and C-type beta-lactamases including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae .

Synthesis of Biologically Active Compounds

The compound is a useful intermediate in synthetic transformations leading to a variety of compounds . It has been used in the synthesis of biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

Ring-Closure Metathesis

The compound has been used in ring-closure metathesis, an important tool in organic synthesis .

Preparation of 2,3-Dideoxyhex-2-Enono-1,5-Lactones

The compound can be converted into synthetically useful 2,3-dideoxyhex-2-enono-1,5-lactones through oxidation .

Fluorination with DAST

A series of 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses, including the compound, were subjected to fluorination with DAST . The 1,6:3,4-dianhydropyranoses yielded products of skeletal rearrangement resulting from migration of the tetrahydropyran oxygen .

Skeletal Rearrangements

The compound has been used in skeletal rearrangements resulting from reactions with diethylaminosulphur trifluoride .

Mechanism of Action

Target of Action

The 8-azabicyclo[321]octane scaffold, which is a part of the (1R,2S,5R)-6,8-Dioxabicyclo[321]oct-3-en-2-ol structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The 8-azabicyclo[321]octane scaffold is known to interact with various biological targets due to its presence in tropane alkaloids . The exact interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.

Biochemical Pathways

Given that the 8-azabicyclo[321]octane scaffold is a part of various tropane alkaloids , it can be inferred that these compounds may affect similar biochemical pathways as these alkaloids. The downstream effects would depend on the specific pathway and the context of the interaction.

Result of Action

Given the biological activities associated with tropane alkaloids , it can be inferred that these compounds may have similar effects. The exact effects would depend on the specific biological target and the context of the interaction.

properties

IUPAC Name |

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449081 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol | |

CAS RN |

52630-80-5 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

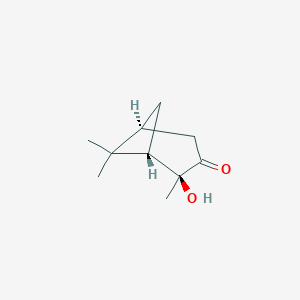

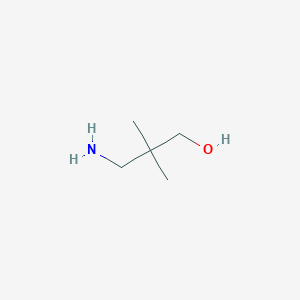

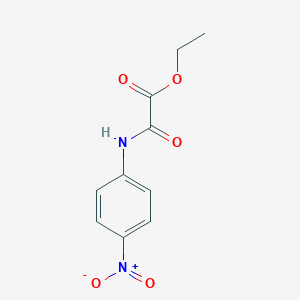

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

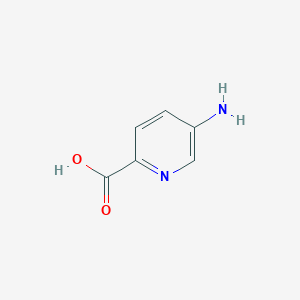

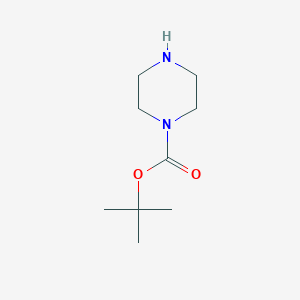

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

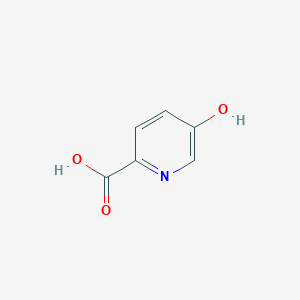

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)